2-(4-(2-(4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-yl)vinyl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile
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Overview
Description
2-(4-(2-(4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-yl)vinyl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a combination of aromatic rings, cyano groups, and a furan ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-yl)vinyl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between appropriate aryl halides and boronic acids.
Introduction of the vinyl groups: This step involves the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the vinyl groups onto the biphenyl core.
Formation of the furan ring: The furan ring can be synthesized through a cyclization reaction involving appropriate precursors.
Final assembly:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-yl)vinyl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alkanes or alcohols.
Scientific Research Applications
2-(4-(2-(4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-yl)vinyl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and optical brighteners
Mechanism of Action
The mechanism of action of 2-(4-(2-(4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-yl)vinyl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and cyano groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis[2-(2-methoxyphenyl)vinyl]biphenyl: A similar compound with optical brightening properties.
Lawesson reagent: Another compound with methoxyphenyl groups, used in organic synthesis.
Diazene, bis(4-methoxyphenyl)-, 1-oxide: A compound with similar structural features, used in various chemical applications.
Uniqueness
2-(4-(2-(4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-yl)vinyl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile is unique due to its combination of aromatic rings, cyano groups, and a furan ring, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C46H35N3O3 |
---|---|
Molecular Weight |
677.8 g/mol |
IUPAC Name |
2-[4-[(E)-2-[4-[4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]phenyl]phenyl]ethenyl]-3-cyano-5,5-dimethylfuran-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C46H35N3O3/c1-46(2)42(41(30-49)45(52-46)38(28-47)29-48)27-12-31-10-13-32(14-11-31)33-15-17-35(18-16-33)43(34-8-6-5-7-9-34)44(36-19-23-39(50-3)24-20-36)37-21-25-40(51-4)26-22-37/h5-27H,1-4H3/b27-12+ |
InChI Key |
IGBJTHJPAWUYSL-KKMKTNMSSA-N |
Isomeric SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C |
Canonical SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C |
Origin of Product |
United States |
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